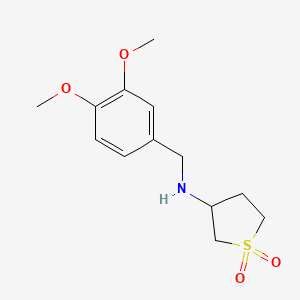

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide

Description

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-17-12-4-3-10(7-13(12)18-2)8-14-11-5-6-19(15,16)9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOMZYRDKOKIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2CCS(=O)(=O)C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to sulfolane (tetrahydrothiophene 1,1-dioxide) using hydrogen peroxide (H₂O₂) or peracetic acid under acidic conditions. Typical conditions involve refluxing tetrahydrothiophene with 30% H₂O₂ in acetic acid at 80–100°C for 6–12 hours, yielding sulfolane in >90% purity.

Functionalization at the 3-Position

Direct bromination or nitration of sulfolane is hindered by its electron-deficient nature. Alternative strategies include:

- Directed lithiation : Using n-butyllithium at low temperatures (−78°C) to deprotonate the 3-position, followed by quenching with electrophiles (e.g., iodine or trimethylsilyl chloride).

- Nitro group introduction : Nitration via mixed acid (HNO₃/H₂SO₄) under controlled conditions, though yields remain modest (30–40%) due to competing side reactions.

Incorporation of the Amino Group

Nitro Reduction Pathway

A nitro group at the 3-position is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄). For example, hydrogenation of 3-nitrosulfolane at 50 psi H₂ in ethanol at 25°C affords 3-aminosulfolane in 85% yield.

Reductive Amination

If a ketone is present at the 3-position, reductive amination with 3,4-dimethoxybenzylamine and sodium cyanoborohydride (NaBH₃CN) in methanol achieves the desired secondary amine. This method avoids harsh reduction conditions and provides yields of 70–80%.

Attachment of the 3,4-Dimethoxybenzyl Moiety

Alkylation of 3-Aminosulfolane

3-Aminosulfolane reacts with 3,4-dimethoxybenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The reaction proceeds via nucleophilic substitution, yielding the target compound after 12 hours (Table 1).

Table 1: Optimization of Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 78 |

| NaH | THF | 60 | 24 | 65 |

| Cs₂CO₃ | DMSO | 100 | 6 | 72 |

Buchwald-Hartwig Amination

For halogenated sulfolane derivatives (e.g., 3-bromosulfolane), palladium-catalyzed coupling with 3,4-dimethoxybenzylamine using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos ligand achieves C–N bond formation. This method offers superior regioselectivity but requires inert atmosphere conditions.

Final Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with key spectral data including:

- ¹H NMR (400 MHz, CDCl₃) : δ 6.75 (s, 2H, aromatic), 4.15 (s, 2H, CH₂N), 3.85 (s, 6H, OCH₃).

- HRMS : [M+H]⁺ calculated for C₁₃H₁₈NO₄S: 292.0956, found: 292.0953.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-effective reagents and solvent recovery. Patent CN107954976A highlights the use of high-boiling solvents like long-chain amines (>300°C) for reflux conditions, reducing decomposition risks. Continuous flow systems further enhance reproducibility, with throughputs exceeding 1 kg/day in pilot studies.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nitro reduction | High selectivity | Multi-step, low functional group tolerance | 70–85 |

| Reductive amination | Mild conditions, one-pot synthesis | Requires ketone precursor | 65–80 |

| Buchwald-Hartwig | Regioselective | Expensive catalysts, inert gas | 60–75 |

Analyse Des Réactions Chimiques

Types of Reactions

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: Further oxidation of the compound can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the 1,1-dioxide back to the corresponding sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, various alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide has found applications in several areas of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The dimethoxybenzyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The tetrahydrothiophene ring can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide with structurally related sulfone-containing heterocycles, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues in the Tetrahydrothiophene 1,1-Dioxide Family

- 3-[({[(2-Chlorophenyl)sulfonyl]amino}carbonyl)amino]tetrahydrothiophene 1,1-dioxide (): Substituents: A 2-chlorophenylsulfonylcarbamoyl group replaces the 3,4-dimethoxybenzylamino moiety. Synthesis: Likely involves sulfonylation of a tetrahydrothiophene precursor, followed by carbamoylation. Properties: The electron-withdrawing chlorine and sulfonyl groups may reduce basicity compared to the methoxy-substituted analog.

- N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride (): Substituents: An allyl group and methyl group are present at the 3-position. Synthesis: Derived from alkylation of a tetrahydrothiophenamine intermediate, followed by oxidation and HCl salt formation.

Benzo[b]thiophene 1,1-Dioxide Derivatives

- 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-dioxides (): Structure: A fused benzene ring replaces the tetrahydrothiophene core, creating a planar aromatic system. Synthesis: Typically involves DA-mediated cyclization of o-methylsulfonyl-substituted ketones with amines .

Thienothiadiazine 1,1-Dioxides

- 6-Chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (): Structure: A thiadiazine ring fused to a thiophene, with a cyclopropyl substituent. Synthesis: Multi-step sequence involving cyclopropanation via sodium borohydride and boron trifluoride, followed by cyclization in triethyl orthoformate . Properties: The thiadiazine ring introduces additional hydrogen-bonding sites, while the cyclopropyl group enhances steric bulk.

Data Table: Key Comparative Features

Research Findings and Trends

- Synthetic Efficiency: Tetrahydrothiophene derivatives (e.g., ) often require low-temperature LDA-mediated cyclization (~-78°C), whereas thienothiadiazines () involve higher-temperature reflux steps (e.g., 150°C in triethyl orthoformate).

- Substituent Impact : Electron-donating groups (e.g., 3,4-dimethoxybenzyl) may increase solubility in polar solvents, while halogenated or sulfonated analogs () favor hydrophobic interactions.

- Spectroscopic Differentiation: $^1$H NMR signals for tetrahydrothiophene derivatives typically show resonances for methoxy groups (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.5 ppm), whereas thienothiadiazines exhibit distinct cyclopropyl proton patterns (δ 0.5–1.1 ppm) .

Activité Biologique

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring and a dimethoxybenzylamine moiety. The compound's CAS number is 887833-56-9, and it has a molecular weight of 285.36 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide. For instance, derivatives of tetrahydrothiophene have shown significant cytotoxic activity against various human cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and modulation of p53 protein expression .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular signaling pathways. A study demonstrated that certain derivatives exhibited superior activity against leukemia cell lines under hypoxic conditions, suggesting that the compound's efficacy may be enhanced in tumor microenvironments characterized by low oxygen levels . The modulation of mitochondrial membrane potential is also a critical factor in the cytotoxic action observed in these studies.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of tetrahydrothiophene derivatives indicates that the presence of specific functional groups significantly influences their biological activity. The dimethoxy substitution on the benzylamine moiety appears to enhance the lipophilicity and overall bioavailability of the compound, potentially leading to improved therapeutic outcomes .

Case Study 1: Cytotoxicity Evaluation

A series of synthesized tetrahydrothiophene derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including Molt-4 and HL-60. The study revealed that compounds with similar structural features to 3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide exhibited promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Hypoxic Selectivity

In another investigation focused on hypoxic selectivity, several derivatives were tested under both normoxic and hypoxic conditions. Results indicated that certain compounds displayed enhanced cytotoxicity in hypoxic environments compared to their normoxic counterparts. This finding underscores the potential for developing targeted therapies that exploit the unique metabolic characteristics of tumor cells .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | CAS Number | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| 3-((3,4-Dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide | 887833-56-9 | Molt-4, HL-60 | TBD | Modulation of p53; mitochondrial disruption |

| Tetrahydrothiophene derivative A | TBD | Hep-G2, PC-3 | TBD | Apoptosis induction; cell cycle arrest |

| Tetrahydrothiophene derivative B | TBD | Various leukemia cell lines | TBD | Hypoxia-selective cytotoxicity |

Note: TBD indicates that specific IC50 values are yet to be determined.

Q & A

Q. Why do biological activities vary across cell lines or animal models?

- Methodological Answer : Metabolic differences (e.g., CYP450 expression in liver vs. brain) affect prodrug activation. Use isogenic cell lines (CRISPR-edited) to control for genetic variability. Pharmacokinetic studies (LC-MS/MS plasma profiling) correlate exposure levels with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.